![molecular formula C20H21N3O B14584933 2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol CAS No. 61187-12-0](/img/structure/B14584933.png)
2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthalene moiety linked to a piperazine ring, which is further connected to a pyridine ring with a hydroxyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2-carbaldehyde with piperazine to form an intermediate, which is then reacted with 3-hydroxypyridine under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Naphthalen-1-yl)pyridine: Similar structure but lacks the piperazine ring.
4-[(Naphthalen-2-yl)methyl]piperazine: Similar but lacks the pyridine ring.
3-Hydroxypyridine: Similar but lacks the naphthalene and piperazine moieties.
Uniqueness
The uniqueness of 2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
61187-12-0 |
|---|---|
Formule moléculaire |
C20H21N3O |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyridin-3-ol |
InChI |
InChI=1S/C20H21N3O/c24-19-6-3-9-21-20(19)23-12-10-22(11-13-23)15-16-7-8-17-4-1-2-5-18(17)14-16/h1-9,14,24H,10-13,15H2 |
Clé InChI |
AIIQFTNGCRCCJK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=C(C=CC=N4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[(3-methoxy-4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14584854.png)
![Ethyl 5-[(trimethylsilyl)oxy]-1H-pyrazole-4-carboxylate](/img/structure/B14584859.png)
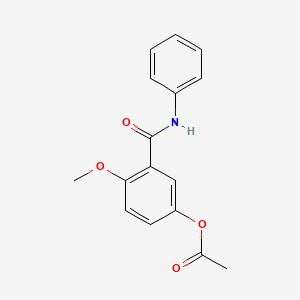

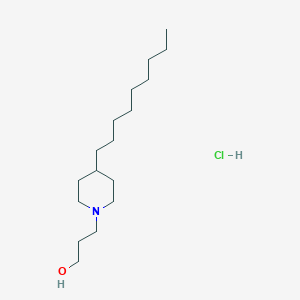
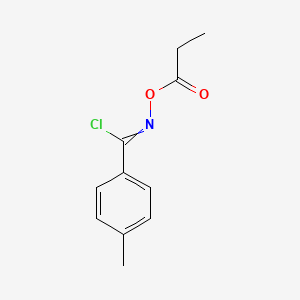
![1,1'-[(3-Ethylphenyl)methylene]dipiperidine](/img/structure/B14584896.png)
![4-[4-(6-Methylheptyl)piperidin-1-yl]butan-1-ol;hydrochloride](/img/structure/B14584901.png)
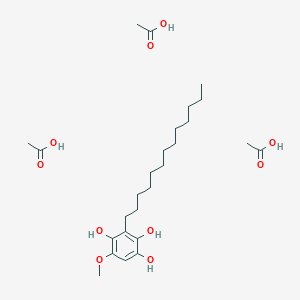
![(E)-1-[2-(Morpholin-4-yl)-5-nitrophenyl]-N-phenylmethanimine](/img/structure/B14584921.png)
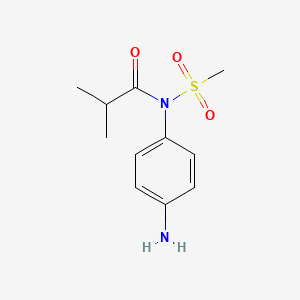
![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)
acetonitrile](/img/structure/B14584939.png)

